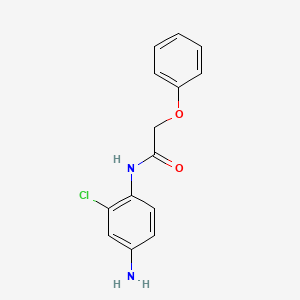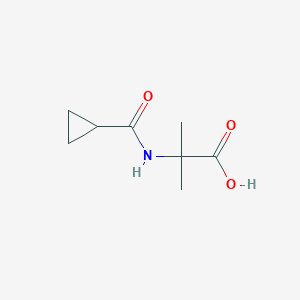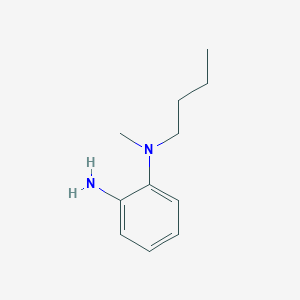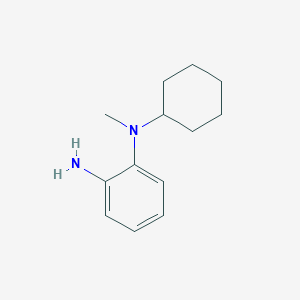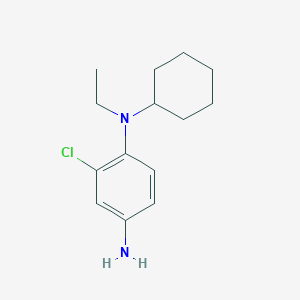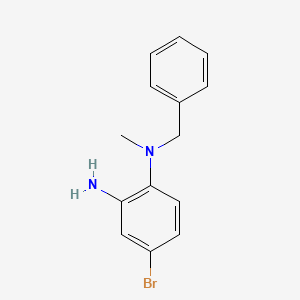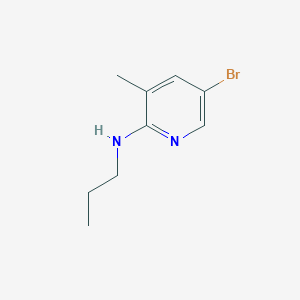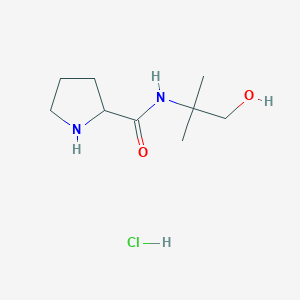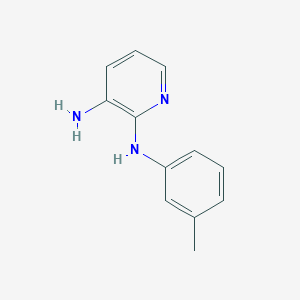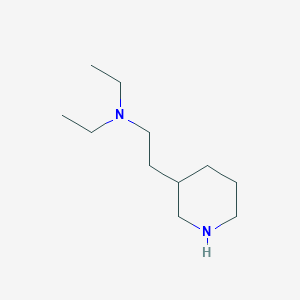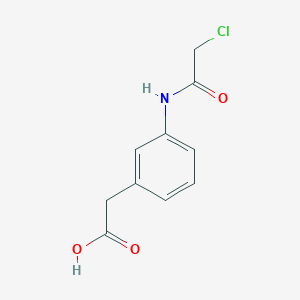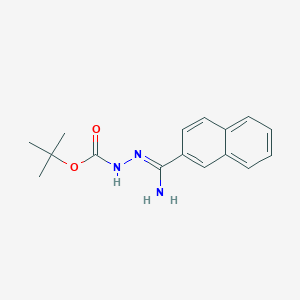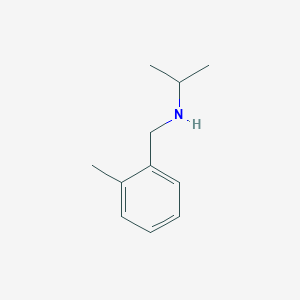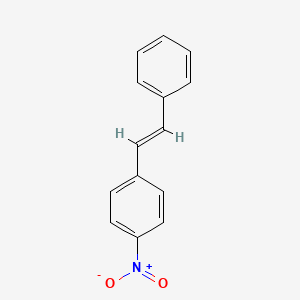
4-Nitrostilbene
Overview
Description
4-Nitrostilbene is an organic compound belonging to the stilbene family, characterized by the presence of a nitro group (-NO2) attached to the phenyl ring. Stilbenes are known for their photoisomerization properties, making them valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
It’s worth noting that stilbenes, a family to which 4-nitrostilbene belongs, have been found to interact with a variety of biological targets, including enzymes, receptors, and cellular structures .
Mode of Action
It has been suggested that nitrostilbenes, including this compound, may interact with their targets and cause changes at the molecular level . For instance, nitrostilbenes have been found to strongly reduce viral replication .
Biochemical Pathways
Research on similar compounds suggests that they may interfere with the nuclear-cytoplasmic traffic of viral nucleoprotein, probably inhibiting cellular kinases involved in the regulation of specific steps of the virus life cycle .
Result of Action
It has been suggested that nitrostilbenes can decrease viral protein synthesis .
Action Environment
It’s known that the fluorescence emission spectrum of similar compounds, such as 4-dimethylamino-4’-nitrostilbene (dans), can dramatically redshift as the polarity of its microenvironment increases .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrostilbene can be synthesized through several methods, with the Wittig reaction being one of the most common approaches. In this method, (4-nitrobenzyl)triphenylphosphonium bromide is reacted with 4-nitrobenzaldehyde to yield 4,4’-dinitrostilbene, which can then be reduced to this compound using a reducing agent such as tin(II) chloride . Another method involves the use of microreactor technology, which allows for precise control over reaction conditions and improved yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the Wittig reaction, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrostilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives under specific conditions.
Photoreduction: In the presence of di- and trialkylamines, this compound can undergo photoreduction to form radical anions and subsequently nitroso compounds.
Common Reagents and Conditions:
Reducing Agents: Tin(II) chloride, hydrogen with a catalyst.
Oxidizing Agents: Various oxidizing agents depending on the desired product.
Photoreduction Conditions: Di- and trialkylamines in polar media, typically under UV light.
Major Products:
Reduction Products: Aminostilbene derivatives.
Oxidation Products: Nitroso derivatives.
Photoreduction Products: Radical anions and nitroso compounds.
Scientific Research Applications
4-Nitrostilbene has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
4-Nitrostilbene can be compared with other stilbene derivatives, such as:
Resveratrol: A natural stilbene with antioxidant and anticancer properties.
Pterostilbene: Known for its antitumor and antidiabetic activities.
Combretastatin A-4: A potent antimitotic agent used in cancer therapy.
Uniqueness: this compound stands out due to its nitro group, which imparts unique electronic properties and reactivity compared to other stilbenes. This makes it particularly useful in photochemical studies and the development of materials with specific optical properties .
Properties
IUPAC Name |
1-nitro-4-[(E)-2-phenylethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISCOWXWCHUSMH-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314725 | |
| Record name | trans-4-Nitrostilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1694-20-8, 4003-94-5, 6624-53-9 | |
| Record name | trans-4-Nitrostilbene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1694-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stilbene, 4-nitro-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrostilbene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004003945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrostilbene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (E)-4-Nitrostilbene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cis-p-Nitrostilbene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-4-Nitrostilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-nitrostilbene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITROSTILBENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W1GSV923H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-nitrostilbene?
A: this compound has the molecular formula C14H11NO2 and a molecular weight of 225.25 g/mol. []
Q2: What spectroscopic data is available for characterizing this compound?
A: this compound can be characterized using various spectroscopic techniques, including:* Infrared (IR) Spectroscopy: Reveals characteristic absorption bands for functional groups like nitro (NO2) and aromatic C=C bonds. [, , , ]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen (1H NMR) and carbon (13C NMR) environments within the molecule. [, , ] * Ultraviolet-Visible (UV-Vis) Spectroscopy: Shows absorption bands related to electronic transitions, especially those involving the conjugated π-system. [, , , ]
Q3: How does the nitro group in this compound influence its properties?
A: The nitro group is a strong electron-withdrawing group, significantly impacting this compound's electronic structure and properties. It enhances the molecule's:* Polarity: Increases the dipole moment, affecting solubility and interactions with polar solvents. [, ]* Photophysical properties: Influences absorption and emission spectra, fluorescence quantum yields, and excited-state dynamics. [, , , ]* Reactivity: Makes the molecule susceptible to nucleophilic attack at the β-carbon of the stilbene double bond. []
Q4: What is the thermal stability of this compound?
A: Thermogravimetric analysis (TGA) indicates that polymers containing this compound moieties typically start to decompose around 250°C. [, ]
Q5: In what solvents is this compound soluble?
A: this compound exhibits solubility in various organic solvents, including:* Polar aprotic solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone. [, , , ]* Less polar solvents: Dichloromethane, ethyl methyl ketone. [, ]* Non-polar solvents: Toluene. []Solubility is generally higher in polar solvents due to the molecule's dipole moment.
Q6: How does solvent polarity affect the excited state dynamics of this compound?
A: Solvent polarity significantly influences the excited state behavior of this compound:* Non-polar solvents: The excited singlet state (S1) decays rapidly (femtosecond timescale) through intersystem crossing (ISC) to the triplet state (T1) and internal conversion. []* Medium-polarity solvents: The S1 state deactivates through competing ISC pathways, with rates influenced by solvent polarity and energy gaps between states. []* High-polarity solvents: The S1 state is stabilized, and ISC becomes less favorable. Deactivation primarily occurs via a barrier crossing to a non-fluorescent perpendicular configuration. []
Q7: What is the role of the triplet state in the photoisomerization of this compound?
A: The triplet state (T1) plays a crucial role in the trans-to-cis photoisomerization of this compound. After excitation to the S1 state and intersystem crossing to the T1 state, the molecule can undergo rotation around the double bond, leading to isomerization. [, , ]
Q8: Can this compound generate singlet oxygen?
A: Yes, upon photoexcitation, several trans-4-nitrostilbene derivatives can generate singlet oxygen, a reactive oxygen species. This process involves energy transfer from the triplet state of the this compound to molecular oxygen. [, ]
Q9: What are the potential applications of this compound and its derivatives?
A: this compound derivatives show promise in various applications due to their electronic and optical properties:* Nonlinear optical (NLO) materials: They can be incorporated into polymers to create materials with second-order NLO properties, potentially useful in optical communication, data storage, and signal processing. [, , , , ]* Fluorescent probes: Their fluorescence properties are sensitive to solvent polarity and viscosity, making them suitable for applications like monitoring the curing process of resins. []* Molecular rotors: The fluorescence of some derivatives is quenched in non-viscous environments, making them useful for sensing viscosity changes. This has potential applications in detecting fuel adulteration. [, ]
Q10: What are the future directions for research on this compound?
A: Future research on this compound may focus on:* Developing more efficient NLO materials: This includes exploring new derivatives with improved hyperpolarizabilities and incorporating them into optimized polymer matrices. []* Expanding applications in sensing: Utilizing the fluorescence properties of this compound derivatives for developing new sensors for various analytes and environmental parameters. * Understanding its biological activity: Further investigating the interactions of this compound and its derivatives with biological systems, particularly their potential carcinogenicity and estrogenic activity. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
